Product packaging for D-Arabinofuranose, tetraacetate(Cat. No.:CAS No. 61826-42-4)

D-Arabinofuranose, tetraacetate

Cat. No.: B14137527
CAS No.: 61826-42-4
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-FKJOKYEKSA-N
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Description

D-Arabinofuranose, tetraacetate is a useful research compound. Its molecular formula is C13H18O9 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O9 B14137527 D-Arabinofuranose, tetraacetate CAS No. 61826-42-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61826-42-4

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,3R,4S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1

InChI Key

IHNHAHWGVLXCCI-FKJOKYEKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Conceptual Framework of Acetylated Furanose Sugars

Furanoses are carbohydrates that possess a five-membered ring structure, consisting of four carbon atoms and one oxygen atom. wikipedia.org The acetylation of their hydroxyl groups to form acetylated furanose sugars, such as D-arabinofuranose tetraacetate, is a fundamental strategy in carbohydrate chemistry. This modification serves several crucial purposes:

Protection of Hydroxyl Groups: The acetyl groups act as protecting groups, preventing the hydroxyl moieties from participating in unwanted side reactions during multi-step syntheses. This allows for selective chemical transformations at other positions of the sugar molecule.

Enhanced Solubility: Acetylation increases the lipophilicity of the sugar, thereby improving its solubility in organic solvents commonly used in synthesis.

Activation for Glycosylation: The acetyl group at the anomeric carbon (C-1) can be readily displaced, making the acetylated sugar an effective glycosyl donor in the formation of glycosidic bonds—the linkages that connect monosaccharides to form oligosaccharides and polysaccharides.

Historical Evolution of Synthetic Strategies for D Arabinofuranose Tetraacetate

The synthesis of acetylated sugars has been a cornerstone of carbohydrate chemistry since its early days. nist.gov Initial methods for preparing fully acetylated sugars involved reacting the parent sugar with acetic anhydride (B1165640) in the presence of a catalyst. researchgate.netarchivepp.com

A common historical approach to synthesizing D-arabinofuranose tetraacetate involves the acetylation of D-arabinose using acetic anhydride and a catalyst, such as sodium acetate (B1210297). This reaction leads to the formation of a crystalline product. Over the years, synthetic methods have been refined to improve yields and stereoselectivity. For instance, the use of iodine as a catalyst in solvent-free conditions has been shown to be a high-yielding method for per-O-acetylation of sugars. nih.gov

The conversion of a starting material like L-ribose to its acetylated furanose form has also been a subject of study. One method involved a three-step process of acetal (B89532) formation, acetylation, and acetolysis. google.com More streamlined approaches have been developed to convert intermediates directly to the tetraacetate form in a single reaction medium, avoiding multiple isolation steps. google.com Selective acetylation of the anomeric hydroxyl group in aqueous solutions has also been achieved, providing a direct route to glycosyl acetates that can be used as donors in enzyme-catalyzed glycosylations. nih.gov

Stereochemical and Conformational Significance in Carbohydrate Chemistry

Laboratory-Scale Synthesis Protocols

In the laboratory, the synthesis of D-arabinofuranose tetraacetate is often focused on achieving high purity and specific anomeric forms through carefully controlled reactions.

Regioselective Acetylation Approaches utilizing Acetic Anhydride and Catalysts

The acetylation of D-arabinose to its tetraacetate form involves the reaction of the sugar with an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial for achieving regioselectivity and high yields.

One common approach involves the use of triethylamine (B128534) and acetic anhydride. nih.gov The stereoselective peracetylation of α-L-arabinose using this combination, with or without a catalytic amount of dimethylaminopyridine (DMAP), has been described. nih.gov While this method primarily yields the pyranose form, modifications to the reaction conditions can influence the anomeric outcome. nih.gov For instance, the peracetylation of D-xylose, a related pentose, can yield the β-pyranose anomer in 71% yield through adjustments to the reaction parameters. nih.gov

Heterogeneous catalysts, such as 13X/KCl molecular sieves, have been shown to be effective in the per-O-acetylation of carbohydrates with acetic anhydride under solvent-free conditions. This method offers an alternative to the traditional use of excess pyridine (B92270), resulting in high yields of the peracetylated product. researchgate.net

The following table summarizes the catalysts and conditions used in the regioselective acetylation of arabinose and related sugars:

Catalyst/ReagentSubstrateProductYieldReference
Triethylamine, Acetic Anhydride, DMAP (catalytic)α-L-ArabinosePeracetylated L-arabinose α-pyranose anomer56% nih.gov
Triethylamine, Acetic AnhydrideD-XylosePeracetylated D-xylose β-pyranose anomer71% nih.gov
13X/KCl molecular sieves, Acetic AnhydrideD-Ribono-1,4-lactone and other carbohydratesPeracetylated productHigh researchgate.net

Control and Isolation of Anomeric Forms (Alpha- and Beta-Furanose Tetraacetates)

Controlling the anomeric configuration (α or β) at the C-1 position of the furanose ring is a significant challenge in the synthesis of D-arabinofuranose tetraacetate. The formation of both furanose and pyranose forms, as well as anomeric mixtures, is common during one-step acetylation of D-arabinose. researchgate.net To circumvent this, a multi-step approach is often employed, which includes the introduction of a methoxy (B1213986) group at the anomeric position, followed by acetylation and subsequent anomeric acetylation. researchgate.net

The separation of anomeric mixtures can be achieved through chromatographic techniques. Research has also focused on stereoselective reactions to favor the formation of a specific anomer. For example, stereoselective peracetylation reactions have been utilized to separate mixtures of D-xylose and L-arabinose by converting them into their peracetylated derivatives, which can then be separated and deacetylated to yield the pure pentoses. nih.gov

Industrial-Scale Production Methods and Process Optimization

On an industrial scale, the production of D-arabinofuranose derivatives often necessitates the use of chemo-enzymatic processes to achieve the desired products efficiently and sustainably. While specific details on the industrial-scale production of D-arabinofuranose tetraacetate are not extensively documented in the provided search results, the principles of chemo-enzymatic synthesis of related compounds offer insights into potential methodologies. For instance, the synthesis of β-D-arabinofuranosyl purine (B94841) nucleosides utilizes α-D-arabinofuranose 1-phosphate, prepared from peracyl derivatives of D-arabinose, as a key intermediate. This suggests that large-scale production would likely involve the synthesis of a stable, activated arabinofuranose derivative that can then be efficiently converted to the final product.

Chemo-Enzymatic Syntheses of D-Arabinofuranose Derivatives

The integration of chemical and enzymatic steps offers a powerful strategy for the synthesis of D-arabinofuranose derivatives, combining the versatility of chemical reactions with the high selectivity of biocatalysts.

Enzymatic Transformations of Arabinose Precursors

Enzymes, particularly lipases, have demonstrated significant utility in the regioselective acylation and deacetylation of arabinose derivatives. For instance, lipases have been used to prepare all possible di-O-acetates and mono-O-acetates of p-nitrophenyl α-L-arabinofuranoside through chemoenzymatic routes. nih.gov

Deacetylation: Candida cylindracea lipase (B570770) (CCL) and Candida rugosa lipase (LAY) can deacetylate the primary acetyl group of per-O-acetylated p-nitrophenyl α-L-arabinofuranoside to yield the 2,3-di-O-acetate with 90% efficiency. nih.gov

Acetylation: Pseudomonas cepacia lipase (LPS-30) can catalyze the acetylation of p-nitrophenyl α-L-arabinofuranoside to produce the 2,5- and 3,5-di-O-acetates. nih.gov Porcine pancreas lipase can regioselectively synthesize the 5-O-acetate in 95% yield. nih.gov

The following table highlights the enzymatic transformations of arabinose precursors:

EnzymeReaction TypeSubstrateProductYieldReference
Candida cylindracea lipase (CCL) / Candida rugosa lipase (LAY)DeacetylationPer-O-acetylated p-nitrophenyl α-L-arabinofuranoside2,3-di-O-acetate90% nih.gov
Pseudomonas cepacia lipase (LPS-30)Acetylationp-Nitrophenyl α-L-arabinofuranoside2,5- and 3,5-di-O-acetates- nih.gov
Porcine pancreas lipaseAcetylationp-Nitrophenyl α-L-arabinofuranoside5-O-acetate95% nih.gov

Integration of Chemical and Biocatalytic Steps in D-Arabinofuranose Tetraacetate Synthesis

The synthesis of D-arabinofuranose tetraacetate and its derivatives can be streamlined by integrating chemical and biocatalytic steps. nih.gov This approach can involve the chemical synthesis of a precursor molecule, which is then subjected to enzymatic transformation to yield the final product. nih.govnih.gov For example, a chemo-enzymatic strategy for preparing derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) involves the enzymatic preparation of DAB followed by chemical modification. nih.gov

A powerful example of this integration is the one-step synthesis of an arabinofuranosyl cluster using a mutated glycosidase. researchgate.net This biocatalyst facilitated the coupling of an arabinofuranosyl moiety to a multivalent scaffold with an 80% yield on each arm of the support. researchgate.net Such chemo-enzymatic approaches pave the way for the efficient and sustainable production of complex carbohydrate structures. nih.gov

Derivatization Strategies and Design of D Arabinofuranose Tetraacetate Analogs

Synthesis of Novel Amino-Arabinofuranose Tetraacetate Derivatives

The introduction of an amino group to the arabinofuranose scaffold can significantly influence the molecule's chemical and biological properties. A common and effective strategy for the synthesis of amino-arabinofuranose derivatives is through an azido (B1232118) intermediate. This approach allows for the stereocontrolled introduction of a nitrogen-containing functional group, which can be subsequently reduced to the corresponding amine.

A key precursor for these syntheses is D-arabinose. One reported synthetic route to a 5-amino derivative begins with the conversion of D-arabinose to its 5-azido counterpart. This transformation can be achieved through a multi-step process that often involves initial protection of the hydroxyl groups, selective activation of the primary hydroxyl group (at C-5), followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide. The remaining free hydroxyl groups are then acetylated to yield the 5-azido-arabinofuranose tetraacetate. Subsequent reduction of the azido group, commonly achieved through methods like Staudinger reduction (using triphenylphosphine) or catalytic hydrogenation, affords the desired 5-amino-D-arabinofuranose tetraacetate.

A general synthetic scheme for the preparation of 5-amino-D-arabinofuranose tetraacetate is presented below:

StepReactionReagents and ConditionsProduct
1Protection of anomeric carbonMethanolic HClMethyl arabinofuranoside
2Selective protection of primary alcoholTrityl chloride (TrCl), pyridine (B92270)5-O-Trityl-methyl-arabinofuranoside
3Acetylation of secondary alcoholsAcetic anhydride (B1165640), pyridine2,3-Di-O-acetyl-5-O-trityl-methyl-arabinofuranoside
4Deprotection of primary alcohol80% Acetic acid2,3-Di-O-acetyl-methyl-arabinofuranoside
5Activation of primary alcoholTosyl chloride (TsCl), pyridine2,3-Di-O-acetyl-5-O-tosyl-methyl-arabinofuranoside
6Azide substitutionSodium azide (NaN3), DMF5-Azido-2,3-di-O-acetyl-methyl-arabinofuranoside
7Hydrolysis of methyl glycoside and acetylationAcetic anhydride, sulfuric acid5-Azido-D-arabinofuranose tetraacetate
8Reduction of azideH2, Pd/C or PPh3, H2O5-Amino-D-arabinofuranose tetraacetate

Exploration of Nitrile-Substituted Analogs

The incorporation of a nitrile (cyano) group into the D-arabinofuranose structure introduces a versatile functional group that can serve as a precursor for various other functionalities or can itself impart unique electronic and steric properties. The synthesis of nitrile-substituted arabinofuranose analogs can be approached by leveraging the reactivity of the parent sugar, D-arabinose.

A viable method for introducing a nitrile group at the anomeric position involves the formation of a cyanohydrin from D-arabinose, followed by dehydration. This process effectively converts the aldehyde group of the open-chain form of the sugar into a nitrile. The resulting cyanohydrin can be stabilized and then converted to the nitrile under appropriate conditions. Once the nitrile-containing arabinose derivative is obtained, the remaining hydroxyl groups can be acetylated using a reagent such as acetic anhydride in the presence of a catalyst to yield the D-arabinofuranose tetraacetate with a nitrile substituent.

The general steps for this transformation are outlined in the table below:

StepReactionReagents and ConditionsProduct
1Cyanohydrin formationSodium cyanide (NaCN), waterD-Arabinose cyanohydrin
2DehydrationAcetic anhydride, pyridineCyano-D-arabinose derivative
3AcetylationAcetic anhydride, catalystNitrile-substituted D-arabinofuranose tetraacetate

Carbocyclic and Pseudo-Sugar Analogs of D-Arabinofuranose

Carbocyclic or pseudo-sugar analogs of D-arabinofuranose, where the endocyclic oxygen atom is replaced by a methylene (B1212753) group, are of significant interest as they can mimic the natural sugar in biological systems while being resistant to enzymatic cleavage.

Synthetic Pathways to Pseudo-D-Arabinofuranose Systems

The synthesis of pseudo-D-arabinofuranose systems often starts from a different carbohydrate precursor to establish the correct stereochemistry of the carbocyclic ring. One reported pathway utilizes D-mannose as the starting material. The synthesis involves several key transformations, including the formation of a suitably protected diene, which then undergoes a ring-closing olefin metathesis reaction to form a cyclopentene (B43876) intermediate. This cyclopentene is then stereoselectively hydrogenated to create the desired carbocyclic scaffold with the arabino configuration.

A representative synthetic pathway is summarized below:

Starting MaterialKey Intermediate 1Key ReactionKey Intermediate 2Final StepsProduct
D-MannoseProtected dieneOlefin metathesisCyclopentene derivativeStereoselective hydrogenation and further modificationsPseudo-D-arabinofuranose analog

Nucleoside Analogs Derived from D-Arabinofuranose Tetraacetate Precursors

D-Arabinofuranose tetraacetate is a valuable precursor for the synthesis of various nucleoside analogs, which are important compounds in medicinal chemistry. Chemo-enzymatic methods have emerged as powerful tools for the synthesis of these analogs, offering high stereoselectivity and milder reaction conditions compared to purely chemical approaches.

Chemo-Enzymatic Synthesis of Purine (B94841) and Pyrimidine (B1678525) Arabinofuranosyl Nucleosides

A common chemo-enzymatic strategy for the synthesis of arabinofuranosyl nucleosides involves the use of D-arabinofuranose tetraacetate as a starting material to generate a key intermediate, α-D-arabinofuranose 1-phosphate. researchgate.net This can be achieved by treating the peracetylated arabinofuranose with a phosphorylating agent. The resulting α-D-arabinofuranose 1-phosphate then serves as a sugar donor in enzymatic glycosylation reactions.

These reactions are catalyzed by nucleoside phosphorylases, which are enzymes that facilitate the transfer of the arabinofuranosyl moiety to a purine or pyrimidine base. For instance, recombinant E. coli purine nucleoside phosphorylase (PNP) can be used to synthesize purine nucleosides, while uridine (B1682114) phosphorylase can be employed for the synthesis of pyrimidine nucleosides. researchgate.net This method has been successfully applied to the synthesis of various biologically active nucleosides. researchgate.net

The general chemo-enzymatic synthesis of arabinofuranosyl nucleosides is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Phosphorylation of D-arabinofuranose tetraacetatePhosphorylating agentα-D-Arabinofuranose 1-phosphate
2aEnzymatic glycosylation (Purine)Purine base, Purine Nucleoside Phosphorylase (PNP)Purine arabinofuranosyl nucleoside
2bEnzymatic glycosylation (Pyrimidine)Pyrimidine base, Uridine PhosphorylasePyrimidine arabinofuranosyl nucleoside

Rational Design of Modified Arabinofuranosyl Nucleosides for Research Applications

The rational design of arabinofuranosyl nucleosides—analogs where the ribose sugar is replaced by arabinose—is a cornerstone of medicinal chemistry, aimed at developing potent antiviral and antitumor agents. This design process leverages biochemical differences between host and target cells or viruses, primarily focusing on the enzymes involved in nucleic acid synthesis. cdnsciencepub.com By modifying the arabinofuranose moiety or the nucleobase, researchers can create analogs that act as inhibitors or terminators in DNA or RNA synthesis pathways.

A key strategy involves converting the arabinosyl nucleosides into their 5'-triphosphate form, which can then interact with DNA and RNA polymerases. cdnsciencepub.com For example, 1-β-D-arabinofuranosylcytosine (Ara-C), upon intracellular conversion to its triphosphate (Ara-CTP), shows a significantly higher inhibitory effect on RNA-dependent DNA polymerases (reverse transcriptases) from oncogenic RNA viruses compared to cellular DNA polymerases. cdnsciencepub.com This selective inhibition is believed to be a basis for its efficacy in treating certain types of leukemia. cdnsciencepub.com Similarly, 9-β-D-arabinofuranosyladenine (Vidarabine) triphosphate is a potent inhibitor of herpesvirus DNA polymerase, acting as a chain terminator upon incorporation into viral DNA. cdnsciencepub.com

Recent advancements focus on enhancing the efficacy and application of these nucleosides. For instance, to facilitate their use in imaging techniques like Positron Emission Tomography (PET), improved synthesis strategies for ¹⁸F-labeled arabinofuranosyl nucleosides have been developed. Microwave-assisted coupling of the sugar and nucleobase significantly accelerates the synthesis of derivatives like 2'-[¹⁸F]fluoro-2'-deoxy-1-β-D-arabinofuranosyl-uracil ([¹⁸F]-FXAU), enabling higher yields and facilitating their use in clinical imaging of gene expression. chemicalbook.com

Furthermore, rational design extends to creating tools for site-directed RNA editing by recruiting endogenous human enzymes like Adenosine Deaminases Acting on RNA (ADARs). youtube.com By incorporating chemically modified nucleotides into guide strands, researchers can enhance editing yields. Structural insights from enzyme-RNA complexes guide the design of these modifications to optimize the interaction and catalytic activity of ADAR enzymes. youtube.comwikipedia.org Enzymatic biosystems are also being designed for the efficient production of these valuable nucleoside analogues from less expensive starting materials, using a cascade of enzymes to isomerize the ribose component of common nucleosides to arabinose. nih.gov

Modified Nucleoside Target Enzyme/Process Research Application
1-β-D-arabinofuranosylcytosine-5'-triphosphate (Ara-CTP)RNA-dependent DNA polymerase (Reverse Transcriptase)Antiviral and antileukemic research cdnsciencepub.com
9-β-D-arabinofuranosyladenine-5'-triphosphate (Ara-ATP)Herpesvirus DNA polymeraseAntiviral (anti-herpesvirus) research cdnsciencepub.com
[¹⁸F]-labeled FXAU derivativesHerpes Simplex Virus type-1 thymidine (B127349) kinase (HSV1-tk)PET imaging of gene expression chemicalbook.com
Chemically modified guide strandsAdenosine Deaminases Acting on RNA (ADARs)Site-directed RNA editing research youtube.comwikipedia.org

Synthesis of Branched Oligosaccharides Featuring D-Arabinofuranose Moieties

The synthesis of complex branched oligosaccharides containing D-arabinofuranose is critical for studying the structure and function of natural polysaccharides, such as plant pectins and mycobacterial arabinans. These syntheses require sophisticated strategies involving orthogonal protecting groups and controlled glycosylation reactions to achieve the desired connectivity and branching.

A primary challenge is the efficient and stereocontrolled formation of glycosidic linkages. Modern approaches often employ automated solid-phase synthesis, which streamlines the process by eliminating the need for intermediate purification and simplifying the removal of excess reagents. cdnsciencepub.comresearchgate.net This method allows for the rapid assembly of both linear and branched arabinofuranoside oligosaccharides, which can be produced in good yield and ready for conjugation to other molecules. cdnsciencepub.com

Convergent strategies are frequently used to reduce the number of reaction steps. For example, in the synthesis of oligo-(1→5)-α-L-arabinofuranosides that mimic the branched side chains of pectin, a disaccharide donor can be used. nih.gov This approach, combined with late-stage regioselective deprotection, allows for the introduction of different side chains onto a common backbone, enabling access to a variety of oligosaccharide structures. nih.gov

To construct fragments of more complex structures like mycobacterial arabinans, specific multi-step strategies are devised. The synthesis of a branched arabinofuranose pentasaccharide, for instance, was achieved via a [3+1+1] bis-(1,2-cis)-glycosylation. nih.gov This involved the reaction of a trisaccharide diol with a silyl-protected thioglycoside donor. The resulting pentasaccharide was synthesized with a 2-azidoethyl aglycon at the reducing end, a functional group that enables subsequent conjugation to proteins or other molecules using click chemistry. nih.gov

The creation of unnatural S-linked oligosaccharides, where a glycosidic oxygen is replaced by sulfur, provides valuable tools for studying carbohydrate-processing enzymes. researchgate.net The synthesis of S-linked arabinoxylans involves the S-alkylation of an anomeric thiol on an arabinopyranoside derivative. The resulting S-linked disaccharide can then be used in further glycosylation reactions to build larger, branched structures containing arabinofuranose residues. researchgate.net

Synthetic Strategy Target Structure/Application Key Features
Automated Solid-Phase SynthesisLinear and branched arabinofuranosidesRapid assembly, simplified purification cdnsciencepub.comresearchgate.net
Convergent Disaccharide DonorBranched oligo-(1→5)-α-L-arabinofuranosides (Pectin mimics)Reduced glycosylation steps, late-stage diversification nih.gov
[3+1+1] Bis-glycosylationBranched pentasaccharide fragment of mycobacterial arabinan (B1173331)Stepwise assembly of complex fragments, installation of functional handles (e.g., azidoethyl aglycon) nih.gov
Anomeric Thiol S-alkylationS-linked arabinoxylan oligosaccharidesFormation of non-hydrolyzable thio-linkages for enzymatic studies researchgate.net

Nitrated D-Arabinofuranose Tetraacetate Derivatives

Nitrated sugar derivatives, including those of D-arabinofuranose tetraacetate, represent a class of reactive intermediates in carbohydrate chemistry. The introduction of a nitro group, particularly at the anomeric position, transforms the sugar into a potential glycosyl donor. 1-Nitro-β-D-arabinofuranose, tetraacetate is a specific example of such a derivative. nih.gov

The synthesis of glycosyl nitrates can be accomplished, but their use as glycosyl donors has been explored more recently. nih.gov These compounds can be activated by Lewis acids, such as lanthanide triflates, which coordinate to the nitrate (B79036) leaving group. nih.gov This activation facilitates the formation of a new glycosidic bond with a glycosyl acceptor. The activation is thought to proceed via a stable bidentate complex between the lanthanide ion and the nitrate group, which distinguishes it from the monodentate activation of many other leaving groups. nih.gov

While the direct displacement of a nitro group with an acetoxy group can be challenging in nitro sugars, the anomeric nitro group in a fully acetylated sugar like 1-nitro-β-D-arabinofuranose, tetraacetate serves as a leaving group for glycosylation reactions. cdnsciencepub.com The reactivity and outcome of such glycosylations depend on the reaction conditions, including the promoter and solvent used. For instance, using Ytterbium(III) triflate (Yb(OTf)₃) as a promoter in diethyl ether has been shown to be effective for glycosylation reactions using per-acetylated glucosyl nitrate donors, achieving high yields. nih.gov

The chemistry of nitro sugars is complex; under certain conditions, such as treatment with dilute aqueous alkali, they can be converted into unsaturated nitronates. cdnsciencepub.com The stability and reactivity of these compounds are highly dependent on their structure and the reaction environment. The development of methods using glycosyl nitrates and other reactive species like 2-nitroglycals as glycosyl donors continues to expand the toolkit for synthesizing complex carbohydrates and glycoconjugates. nih.govresearchgate.net

Compound/Class Chemical Role Activation/Reaction Condition
1-Nitro-β-D-arabinofuranose, tetraacetatePotential Glycosyl DonorActivation with Lewis acids (e.g., Lanthanide triflates) nih.govnih.gov
Per-acylated Glycosyl NitratesGlycosyl DonorPromotion by Yb(OTf)₃ in diethyl ether nih.gov
Methyl 3-deoxy-3-nitro-β-D-glucopyranoside triacetateReactive IntermediateConverts to unsaturated nitronate in dilute aqueous alkali cdnsciencepub.com
2-Nitroglycal DonorsGlycosyl Donor for 2-aminoglycosidesOrganocatalysis (e.g., thiourea (B124793) catalysis) researchgate.net

Advanced Spectroscopic and Analytical Characterization of D Arabinofuranose Tetraacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of D-Arabinofuranose tetraacetate, including the connectivity of atoms and their spatial arrangement. It is a cornerstone for verifying the identity, purity, and conformational properties of the molecule.

Conformational Analysis through Chemical Shifts and Coupling Constants

Furanose rings, including that of D-arabinofuranose tetraacetate, are not planar but exist in a dynamic equilibrium of puckered conformations, typically described as envelope (E) or twist (T) forms. NMR spectroscopy is a powerful technique for studying these conformational preferences in solution. nih.gov

The conformation of the five-membered ring can be deduced from the analysis of vicinal proton-proton coupling constants (³JHH). These values are related to the dihedral angles between adjacent C-H bonds through the Karplus equation. By measuring the full set of coupling constants around the ring, researchers can model the most likely time-averaged conformation.

Nuclear Overhauser Effect (NOE) experiments are also crucial for conformational analysis. nih.gov NOE correlations identify protons that are close in space, regardless of their bonding connectivity. For example, observing an NOE between H-1 and H-4 would suggest a conformation that brings these two protons into spatial proximity.

While furanoside rings are generally considered flexible, studies on related galactofuranosides have shown that distinct conformers, such as C3-exo or O4-exo, can be identified and characterized. nih.gov The specific chemical shifts of the ring protons and carbons are also influenced by the ring's pucker and the orientation of the bulky acetate (B1210297) substituents, providing additional data for a comprehensive conformational model.

Application as a Derivatizing Agent for Absolute Configuration Determination of Chiral Alcohols (Arabinofuranoside Method)

A critical application in stereochemistry is the determination of the absolute configuration of unknown chiral molecules. purechemistry.org One established NMR-based technique involves reacting a chiral substrate, such as a secondary alcohol, with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. purechemistry.orgtcichemicals.com These diastereomers have distinct physical properties and, most importantly, different NMR spectra.

In what can be termed the "Arabinofuranoside Method," a chiral arabinofuranose derivative can serve as the CDA. When a chiral alcohol reacts with an activated D-arabinofuranose species, two diastereomeric arabinofuranosides are formed. The ¹H NMR spectra of these two diastereomers will exhibit differences in the chemical shifts (Δδ) for the protons near the newly formed glycosidic linkage.

The principle is similar to the widely used Mosher's method, where the anisotropic effect of an aromatic group in the CDA causes differential shielding or deshielding of the protons in the substrate. usm.edu By systematically analyzing the differences in chemical shifts (Δδ = δ(R)-δ(S)) for the protons of the alcohol moiety in the two diastereomers, a spatial model can be constructed to deduce the absolute configuration of the original alcohol. tcichemicals.com This method offers a powerful alternative to X-ray crystallography, especially for non-crystalline samples. purechemistry.orgnih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For carbohydrate analysis, including that of D-arabinofuranose, chemical derivatization is necessary to increase volatility. D-Arabinofuranose tetraacetate itself is amenable to GC analysis, but often, the parent sugar is derivatized in other ways for specific analytical purposes.

Common derivatization strategies include the preparation of partially O-methylated alditol acetates (PMAAs) or trimethylsilyl (B98337) (TMS) ethers. nih.govscielo.br After separation on a GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum contains a molecular ion peak (or a related ion) and a series of fragment ions. This fragmentation pattern serves as a chemical "fingerprint" that is highly characteristic of the molecule's structure.

For example, in the GC-MS analysis of a 1-nitro-beta-D-arabinofuranose tetraacetate, characteristic ions are observed, with a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺). nih.gov In the analysis of D-arabinose derived from biological samples, specific derivatization with trifluoroacetic anhydride (B1165640) (TFAA) and subsequent MS/MS analysis allows for sensitive and specific detection by monitoring the transition from a parent ion (m/z 420.9) to a specific daughter ion (m/z 192.9). nih.gov

Below is a table summarizing characteristic ions observed in the GC-MS analysis of derivatized arabinose.

Derivative TypeParent Ion (m/z)Characteristic Fragment Ions (m/z)Reference
Trifluoroacetyl (TFA)420.9192.9 (daughter ion) nih.gov
Trimethylsilyl (TMS)-204, 217 nih.gov
1-Nitro, Tetraacetate-43, 44, 115 nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Glycoconjugate Analysis

While GC-MS is ideal for single, derivatized monosaccharides, MALDI-MS is exceptionally well-suited for the analysis of large, non-volatile biomolecules like oligosaccharides, polysaccharides, and glycoproteins, which may contain D-arabinofuranose units. nih.govresearchgate.net In MALDI, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix and analyte molecules, producing predominantly singly charged ions ([M+Na]⁺ or [M+K]⁺), which simplifies the resulting spectrum. nih.gov

MALDI-MS is a cornerstone of glycomics. It can be used to:

Profile complex mixtures: Obtain a snapshot of the different glycans present in a biological sample.

Determine molecular weight: Accurately measure the mass of large glycoconjugates.

Sequence oligosaccharides: In combination with tandem mass spectrometry (MS/MS), the glycosidic bonds can be fragmented in a predictable manner to determine the sequence of monosaccharide units.

A significant advancement is MALDI imaging mass spectrometry (MALDI-IMS), which allows for the visualization of the spatial distribution of specific glycans directly in tissue sections. plos.orgfrontiersin.org This can reveal how glycans containing arabinofuranose are distributed within different cell types or tissues, providing valuable insights into their biological roles. Although MALDI analysis of underivatized glycans has limitations, such as the potential loss of fragile modifications, its ability to analyze intact, large glycoconjugates makes it an indispensable tool in the study of structures containing D-arabinofuranose. plos.org

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. In the case of D-Arabinofuranose, tetraacetate, FTIR spectroscopy allows for the characterization of the key structural features arising from the per-O-acetylation of D-arabinofuranose. The infrared spectrum of a molecule is unique and is often referred to as its "molecular fingerprint."

The analysis of the FTIR spectrum of a closely related compound, 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, provides significant insight into the vibrational modes expected for this compound. Due to their diastereomeric relationship, differing only in the stereochemistry at a single carbon atom, their infrared spectra are anticipated to be nearly identical in terms of the positions and general intensities of the major absorption bands.

The most prominent features in the spectrum are associated with the vibrations of the acetate functional groups. Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester groups are typically observed in the region of 1760-1740 cm⁻¹. The presence of multiple acetate groups can lead to a broad and intense peak in this region.

Furthermore, the C-O stretching vibrations of the acetate groups and the furanose ring ether linkage give rise to a series of strong and complex bands in the fingerprint region, generally between 1250 cm⁻¹ and 1000 cm⁻¹. Specifically, the C-O-C stretching of the ester linkages results in characteristic absorptions.

The deformation vibrations of the methyl groups (CH₃) of the acetate moieties are also observable, typically around 1370 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups appear in the region of 3000-2850 cm⁻¹.

A detailed analysis of the experimental FTIR spectrum of 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, which serves as a proxy for this compound, reveals specific absorption bands that confirm the presence of these functional groups. The data is summarized in the table below.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~1750C=O stretchingAcetate (Ester)
~1370CH₃ symmetric deformationAcetate (Methyl)
~1220C-O stretchingAcetate (Ester)
~1050C-O stretchingFuranose Ring (Ether)

This data is based on the spectrum of the diastereomer 1,2,3,5-Tetraacetyl-beta-D-ribofuranose and is expected to be highly representative of this compound.


Theoretical and Computational Studies on D Arabinofuranose Tetraacetate Systems

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for understanding the intricate details of chemical reactions involving D-Arabinofuranose tetraacetate. These computational approaches allow for the mapping of reaction pathways, identification of transition states, and calculation of activation energies, providing a quantitative measure of reaction feasibility and kinetics.

The acetylation of D-Arabinofuranose to form its tetraacetate derivative involves a series of complex equilibria and reaction steps. Quantum chemical calculations can model the step-wise formation of the tetraacetate, elucidating the energetics of each acetylation step. For instance, DFT studies on the regioselective deacetylation of per-acetylated aryl glycosides have shown that the activation barrier for the removal of the 2-O-acetyl group is the highest, explaining its lower reactivity compared to other positions. While this study was not on D-arabinofuranose tetraacetate itself, the principles can be extended to understand the relative stability of the acetyl groups in the molecule.

Furthermore, computational studies on the selective anomeric acetylation of unprotected sugars highlight the role of the pKa of the anomeric hydroxyl group. nih.gov Under basic conditions, this hydroxyl group can be selectively deprotonated, making it a more potent nucleophile for acetylation. nih.gov This principle is fundamental to understanding the initial steps of the synthesis of D-Arabinofuranose tetraacetate. The mechanism often proceeds via nucleophilic attack of the sugar's hydroxyl groups on the acetylating agent, such as acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) which acts as a catalyst. youtube.com

Table 1: Theoretical Methods in Reaction Mechanism Studies

Computational MethodApplication in Studying D-Arabinofuranose TetraacetateKey Insights Provided
Density Functional Theory (DFT)Calculation of reaction energies and activation barriers for acetylation and deacetylation reactions.Provides understanding of regioselectivity and reaction kinetics.
Ab initio Molecular DynamicsSimulation of reaction dynamics at the quantum mechanical level.Elucidates the time-evolution of the reaction and identifies transient intermediates.
Transition State TheoryCalculation of reaction rate constants from computed activation energies.Allows for the prediction of reaction rates under different conditions.

Conformational Analysis and Molecular Dynamics Simulations of D-Arabinofuranose Tetraacetate

The three-dimensional structure and flexibility of D-Arabinofuranose tetraacetate are crucial determinants of its physical and biological properties. Conformational analysis, aided by molecular dynamics (MD) simulations, provides a detailed picture of the accessible shapes (conformers) of the molecule and the dynamics of their interconversion.

The furanose ring of the arabinofuranose unit is inherently flexible, capable of adopting various puckered conformations, typically described by pseudorotation. The presence of bulky tetraacetate groups significantly influences this conformational landscape. MD simulations, often employing force fields like GLYCAM06, can predict the most stable conformers and the energetic barriers between them. qucosa.de Studies on related acylated arabinofuranosides have demonstrated that acylation can alter the rotamer populations around the C4-C5 bond.

Table 2: Key Parameters from Molecular Dynamics Simulations

ParameterDescriptionRelevance to D-Arabinofuranose Tetraacetate
Potential Energy The total energy of the system as a function of atomic coordinates.Determines the stability of different conformers.
RMSD Root Mean Square Deviation of atomic positions from a reference structure.Measures the structural stability and flexibility over time.
SASA Solvent Accessible Surface Area.Indicates the extent of interaction with the solvent.
Dihedral Angles Torsion angles defining the conformation of the furanose ring and side chains.Characterizes the specific puckering of the ring and orientation of acetyl groups.

Computational Prediction of Molecular Interactions and Reactivity Profiles

The molecular electrostatic potential (MESP) is a particularly useful descriptor of reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For D-Arabinofuranose tetraacetate, the carbonyl oxygens of the acetate (B1210297) groups are expected to be regions of negative MESP, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbons would exhibit positive MESP, indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide further insights into the molecule's chemical behavior. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other descriptors such as chemical potential, hardness, and softness can be calculated to provide a more nuanced understanding of the molecule's reactivity profile. nih.gov

These computational predictions are crucial for understanding the interactions of D-Arabinofuranose tetraacetate in various chemical and biological contexts, for example, in designing enzyme inhibitors or developing new synthetic methodologies. nih.gov

Applications in Chemical Biology and Advanced Organic Synthesis

Strategic Use as a Protected Intermediate and Building Block in Complex Organic Synthesis

The acetate (B1210297) esters in D-arabinofuranose, tetraacetate serve as effective protecting groups for the hydroxyl functionalities of the parent sugar. This protection is crucial in multi-step organic syntheses as it prevents unwanted side reactions, allowing for regioselective modifications at other positions of the carbohydrate scaffold. The stability of the acetyl groups under a range of reaction conditions, coupled with their straightforward removal, makes this compound a versatile and widely used building block.

A significant application of this compound is in the synthesis of complex oligosaccharides and glycoconjugates, particularly those containing the arabinofuranose motif. This five-membered ring sugar is a key component of the cell walls of various microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis. The synthesis of fragments of the mycobacterial cell wall, such as the arabinogalactan (B145846) and lipoarabinomannan, relies on the use of selectively protected arabinofuranose donors. This compound can be readily converted into these glycosyl donors, such as glycosyl halides or thioglycosides, which are then used in glycosylation reactions to construct the desired oligosaccharide chains.

For instance, the synthesis of linear and branched oligoarabinofuranosides often commences with peracetylated D-arabinofuranose. researchgate.net Through a series of chemical transformations, including the introduction of a leaving group at the anomeric position, valuable building blocks for the assembly of these complex structures are obtained. nih.gov The development of novel synthetic routes to selectively protected arabinofuranose derivatives, often starting from the tetraacetate, has been instrumental in advancing research into the structure and function of these vital bacterial polysaccharides. nih.govresearchgate.net

Investigation of Carbohydrate Metabolism Pathways Utilizing D-Arabinofuranose Tetraacetate

Understanding the intricate pathways of carbohydrate metabolism is fundamental to biology. Modified sugars, including acetylated forms like this compound, can serve as valuable tools for probing these pathways. The principle of metabolic glycan labeling involves introducing a sugar analog into a biological system, where it is taken up and processed by the cellular machinery.

While direct metabolic labeling studies specifically employing this compound are not extensively documented in readily available literature, the concept is well-established with other modified monosaccharides. For example, per-acetylated azido- or alkyne-modified sugars are readily taken up by cells and incorporated into glycans through salvage pathways. nih.gov These bioorthogonal tags can then be visualized using specific chemical ligation reactions, allowing for the tracking and imaging of newly synthesized glycans. nih.gov

In the context of arabinose metabolism, the biosynthesis of D-arabinofuranose residues for the mycobacterial cell wall involves a complex series of enzymatic steps, including the epimerization of a ribose precursor. researchgate.net Synthetic analogs of intermediates in this pathway, derived from this compound, could potentially be used to study the enzymes involved in this process. By designing acetylated arabinofuranose derivatives with subtle modifications, researchers could investigate the substrate specificity and mechanism of the enzymes responsible for building the arabinan (B1173331) domains of the mycobacterial cell wall.

Synthesis of Glycosylated Proteins and Other Biomolecules for Research

Glycosylation, the attachment of sugar chains to proteins and lipids, is a critical post-translational modification that profoundly influences the structure and function of these biomolecules. The production of homogeneous glycoproteins for research and therapeutic purposes is a significant challenge, often hampered by the heterogeneity of glycosylation in natural systems. nih.govnih.gov Chemoenzymatic synthesis, which combines the precision of chemical synthesis with the selectivity of enzymatic reactions, has emerged as a powerful strategy to overcome this hurdle. researchgate.netnih.govdntb.gov.uaresearcher.life

This compound can serve as a precursor for the synthesis of arabinofuranosylated amino acids, which are the fundamental building blocks for the solid-phase synthesis of arabinofuranosylated peptides and proteins. Although less common than N- or O-linked glycosylation involving sugars like glucose or N-acetylglucosamine, arabinosylation of proteins does occur in nature.

The synthesis of neoglycoproteins, where a carbohydrate is attached to a protein that is not naturally glycosylated with that sugar, is a valuable tool for studying carbohydrate-protein interactions. Acetylated sugars are key starting materials in the chemical synthesis of the glycan component. This glycan can then be conjugated to a protein, often through a linker. While specific examples detailing the direct use of this compound for the synthesis of a full-length glycosylated protein are not prevalent in the literature, the foundational chemistry for creating the necessary glycosylated building blocks is well-established.

Role in Probing Enzyme Mechanisms and Substrate Specificity

Enzymes that synthesize, modify, and degrade carbohydrates are central to a vast array of biological processes. Understanding the mechanisms of these enzymes and their substrate specificity is crucial for drug development and biotechnology. This compound and its derivatives can be employed as chemical probes to investigate these enzymatic properties.

For example, to study the substrate specificity of arabinofuranosidases, enzymes that cleave arabinofuranose residues, researchers can synthesize a panel of different arabinofuranosides. The synthesis of these substrates often involves the use of acetylated arabinofuranose precursors. By measuring the rate at which the enzyme hydrolyzes each substrate, the specificity of the enzyme for different linkage types and aglycones can be determined.

Furthermore, modified versions of this compound can be designed as enzyme inhibitors. By incorporating functionalities that can react with active site residues, these molecules can act as activity-based probes, allowing for the identification and characterization of enzymes within complex biological mixtures. dntb.gov.ua While not extensively documented for this compound itself, this approach has been successfully applied to a wide range of other enzyme classes. The synthesis of lipid-linked arabinofuranose donors, which are the natural substrates for arabinofuranosyltransferases, often starts from protected arabinofuranose derivatives and is essential for studying these important enzymes. researchgate.netconsensus.appmskcc.org

Development of Chemical Tools for Glycoscience Research

The field of glycoscience, which aims to understand the roles of carbohydrates in biology, relies heavily on the availability of well-defined chemical tools. This compound serves as a versatile starting material for the creation of a variety of such tools.

One important class of tools is synthetic oligosaccharides. As mentioned previously, the synthesis of complex arabinofuranose-containing oligosaccharides, which can be used to study carbohydrate-protein interactions or as vaccine candidates, often begins with peracetylated D-arabinofuranose. researchgate.net

Another area of development is the creation of chemical reporters for bacterial glycans. By incorporating a bioorthogonal handle (e.g., an azide (B81097) or alkyne) into an acetylated arabinofuranose derivative, researchers can create a molecule that can be metabolically incorporated into bacterial cell walls and subsequently visualized. This allows for the study of cell wall dynamics and the development of new diagnostic and therapeutic strategies.

The table below provides a summary of the types of chemical tools that can be developed from this compound and their applications.

Chemical ToolApplication
Glycosyl Donors Synthesis of oligosaccharides and glycoconjugates
Metabolic Probes Investigation of carbohydrate metabolism pathways
Enzyme Substrates/Inhibitors Probing enzyme mechanism and specificity
Synthetic Oligosaccharides Studying carbohydrate-protein interactions
Bioorthogonal Reporters Imaging and tracking of bacterial glycans

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of D-arabinofuranose tetraacetate often involves the use of acetic anhydride (B1165640) with catalysts like sodium acetate (B1210297), which can present environmental and purification challenges. humanjournals.com Future research is increasingly focused on developing more sustainable and environmentally friendly ("greener") synthetic methodologies.

A significant area of advancement is the use of enzymatic and chemoenzymatic approaches. Lipases, for instance, have demonstrated remarkable utility in the regioselective acetylation and deacetylation of arabinofuranoside derivatives. nih.govbeilstein-journals.orgnih.gov These biocatalysts operate under mild conditions and can offer high selectivity, reducing the need for complex protection and deprotection steps common in traditional carbohydrate chemistry. For example, lipases can be used for the regioselective deacetylation of per-O-acetylated p-nitrophenyl alpha-L-arabinofuranoside to yield specific di-O-acetates, a process that is difficult to achieve with conventional chemical methods. nih.gov Similarly, chemoenzymatic routes are being developed for the synthesis of complex nucleoside analogs where a key step involves the selective enzymatic acetylation of a precursor molecule. beilstein-journals.orgnih.govresearchgate.net

Furthermore, research into catalyst-free and solvent-free acylation methods is gaining traction as a green chemistry approach. orientjchem.orgmdpi.com These methods aim to reduce or eliminate the use of hazardous reagents and solvents, thereby minimizing waste generation. humanjournals.com Investigating the applicability of these solvent-free and catalyst-free conditions to the acetylation of D-arabinose to produce D-arabinofuranose tetraacetate could lead to more economical and sustainable production processes. The development of hydrolysis methods using milder acids, such as oxalic acid, for the selective release of arabinose from biomass like corn fiber, also points towards more sustainable sourcing of the starting material. researchgate.net

Expanding the Scope of Derivatization for Novel Chemical Entities

D-Arabinofuranose tetraacetate serves as a crucial precursor for the synthesis of a diverse range of novel chemical entities with significant biological potential. A primary focus of ongoing research is the expansion of its derivatization to create new therapeutic agents and molecular probes.

A prominent application is in the synthesis of nucleoside analogs. Arabinose-containing nucleosides are known for their antiviral and anticancer properties. researchgate.netnih.gov For instance, D-arabinofuranose derivatives are key intermediates in the synthesis of clofarabine, a purine (B94841) nucleoside analog used in cancer chemotherapy. openaccesspub.org Research is actively exploring the synthesis of new nucleoside analogs, such as 5'-guanidino xylofuranosyl nucleosides and bridged homoarabinofuranosylpyrimidines, which are conformationally restricted and may exhibit unique biological activities. beilstein-journals.orgnih.govmdpi.com The synthesis of these complex molecules often involves the N-glycosylation of a protected arabinofuranosyl acetate donor with a nucleobase. mdpi.com

The derivatization is not limited to nucleosides. The synthesis of fluorinated sugar analogs is another burgeoning area. Fluorine substitution can significantly alter the biological properties of a molecule, including its metabolic stability and binding affinity to target enzymes. google.com Methods for the deoxofluorination of furanose derivatives are being developed to produce compounds like 2-deoxy-2-fluoro-arabinose derivatives, which are valuable precursors for various bioactive molecules. google.com These derivatization strategies highlight the versatility of D-arabinofuranose tetraacetate in generating a broad spectrum of novel chemical structures for drug discovery and other applications.

Integration of Advanced Spectroscopic and Computational Methods for Deeper Mechanistic Understanding

A deeper understanding of the conformational behavior and reaction mechanisms of D-arabinofuranose tetraacetate and its derivatives is crucial for their rational design and application. The integration of advanced spectroscopic and computational methods is proving to be indispensable in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of arabinofuranose derivatives. One- and two-dimensional NMR techniques, such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are routinely used to determine the anomeric configuration, ring conformation, and connectivity of atoms. researchgate.netscielo.br For example, the analysis of proton-proton coupling constants (3JHH) can provide detailed insights into the conformational equilibrium of the furanose ring in solution. uu.nl

In parallel, computational chemistry offers powerful tools to complement experimental data. Density Functional Theory (DFT) based molecular dynamics simulations and programs like PSEUROT are used to compute conformational free energy landscapes of arabinofuranose and its derivatives. nih.govacs.orgsci-hub.box These computational approaches allow researchers to predict the most stable conformations and understand the conformational itineraries of these molecules, which is critical for designing inhibitors that mimic the transition state of an enzymatic reaction. nih.govacs.org By combining experimental NMR data with computational modeling, a more accurate and dynamic picture of the behavior of D-arabinofuranose tetraacetate and its derivatives in different environments can be obtained, facilitating a deeper mechanistic understanding of their reactivity and interactions with biological targets. acs.org

Targeted Design of D-Arabinofuranose Tetraacetate Analogs for Specific Biochemical Probes

The targeted design of D-arabinofuranose tetraacetate analogs as specific biochemical probes represents a significant and rapidly evolving area of research. These probes are instrumental in identifying, characterizing, and imaging biological processes and molecules with high specificity.

A key application is the development of activity-based probes (ABPs) for enzymes involved in carbohydrate metabolism. For example, rationally designed covalent inhibitors and ABPs that mimic α-L-arabinofuranosides have been synthesized to selectively target and identify α-L-arabinofuranosidases. nih.govfigshare.comnih.gov These probes often incorporate a reactive "warhead," such as an epoxide or aziridine, that forms a covalent bond with the catalytic nucleophile of the target enzyme, allowing for its detection and characterization even in complex biological mixtures. nih.govfigshare.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for D-Arabinofuranose tetraacetate, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via acetylation of D-arabinose using acetic anhydride and a catalyst. For example, acetylation with sodium acetate yields α-D-arabinopyranose tetraacetate (mp 96–97°C), while equilibration with zinc chloride produces β-anomers (mp 85°C) . Purification involves crystallization from solvents like chloroform or acetone. Key parameters include reaction temperature (60–80°C), stoichiometric excess of acetic anhydride, and controlled equilibration time (1–2 hours) to minimize side products. Purity is assessed via melting point analysis, optical rotation ([α]₂²D values), and HPLC with UV detection (λ = 210 nm) .

Q. How can spectroscopic techniques distinguish between α- and β-anomers of D-Arabinofuranose tetraacetate?

  • Methodological Answer :

  • NMR : α-anomers show distinct 1^1H-NMR signals for anomeric protons (δ 5.4–5.6 ppm, doublet, J = 3–4 Hz), while β-anomers exhibit downfield shifts (δ 5.8–6.0 ppm, J = 1–2 Hz) due to axial vs. equatorial configurations. 13^{13}C-NMR distinguishes acetate carbonyls (δ 169–171 ppm) and anomeric carbons (α: δ 90–92 ppm; β: δ 96–98 ppm) .
  • X-ray Crystallography : Used to resolve absolute configurations, as seen in studies of tetraacetate derivatives of cyclic diarylheptanoids (e.g., bond angles and torsion angles for furanose rings) .

Q. What stability considerations are critical for storing D-Arabinofuranose tetraacetate in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage recommendations include:

  • Temperature : –20°C in sealed, moisture-free containers .
  • Solvent Compatibility : Avoid aqueous solutions; use anhydrous solvents (e.g., chloroform, acetone) for dissolution.
  • Stability Tests : Monitor via TLC (silica gel, hexane:ethyl acetate = 3:1) for decomposition bands over time .

Advanced Research Questions

Q. How can synthetic analogues of D-Arabinofuranose tetraacetate probe mycobacterial cell wall arabinan dynamics?

  • Methodological Answer : Decaprenylphosphoryl-β-D-arabinofuranose (DPA) analogues, such as fluorinated or azido derivatives, are incorporated into mycobacterial arabinan via arabinofuranosyltransferases. Experimental steps include:

Synthesis : Introduce non-natural substituents (e.g., –F, –N3_3) at C2 or C3 positions using regioselective acetylation .

Biological Assays : Treat live Mycobacterium smegmatis cultures with analogues, followed by cell wall extraction and MALDI-TOF MS to detect modified arabinan .

Functional Analysis : Measure bacterial viability (MIC assays) and arabinan structural integrity via 1^{1}H-NMR or AFM imaging .

Q. What strategies enable the use of D-Arabinofuranose tetraacetate in targeted drug delivery systems?

  • Methodological Answer :

  • Glycosylation : Conjugate the compound to nanoparticles (e.g., PLGA) via ester linkages for pH-sensitive release. Characterization involves DLS for size (100–200 nm) and FTIR for bond validation .
  • Enzymatic Activation : Design prodrugs where tetraacetate groups are hydrolyzed by esterases in specific tissues (e.g., liver). Validate using in vitro models (e.g., HepG2 cells) with LC-MS monitoring of hydrolysis kinetics .

Q. How do contradictory data on the antifungal activity of D-Arabinofuranose derivatives arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in MIC values (e.g., 0.26–8.36 μg/mL) may stem from:

  • Strain Variability : Test multiple fungal strains (e.g., Candida albicans, Aspergillus fumigatus) under standardized CLSI protocols .
  • Compound Stability : Pre-incubate derivatives in assay media (RPMI-1640, pH 7.4) to assess hydrolysis effects via UPLC .
  • Synergistic Screening : Combine with fluconazole and calculate fractional inhibitory concentration (FIC) indices to identify additive vs. antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.